4-(4-methoxyphenoxy)butanamide
Description
Contextualization of Butanamide Derivatives within Medicinal and Synthetic Chemistry Research
The butanamide structural motif is a cornerstone in the fields of medicinal and synthetic chemistry due to its versatile biological activities. ontosight.ai Butanamide derivatives are a class of organic compounds that have been the subject of extensive research, leading to the discovery of molecules with a wide array of therapeutic potentials. ontosight.airesearchgate.net In medicinal chemistry, these derivatives have been investigated for their capacity to act as enzyme inhibitors, which can be crucial in treating diseases such as cancer and inflammation. ontosight.ai
Research has identified butanamides as effective lipoxygenase and histone deacetylase inhibitors, as well as potent urease inhibitors. researchgate.net Furthermore, certain butanamide derivatives have demonstrated analgesic and anti-inflammatory properties. researchgate.net The scope of their potential applications extends to the central nervous system, with studies highlighting their promise as anticonvulsant agents. dergipark.org.tr For instance, specific derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase pathways, suggesting their utility in managing pain and inflammation. nih.gov The antitubercular potential of N-phenyl-4-oxo-butanamide derivatives has also been a subject of investigation. niscpr.res.in
From a synthetic chemistry perspective, the amide bond is a fundamental linkage, and methods for its creation are of paramount importance. The Schotten-Baumann reaction, a method for synthesizing amides from amines and acid chlorides, is a classic example of the foundational reactions that enable the construction of butanamide derivatives. tifr.res.in The synthesis of butanamide structures is integral to creating new libraries of compounds for biological screening. jocpr.com
Table 1: Reported Biological Activities of Various Butanamide Derivatives
| Butanamide Derivative Class | Reported Biological Activity | Reference(s) |
|---|---|---|
| General Butanamides | Enzyme inhibition (e.g., for cancer, inflammation) | ontosight.ai |
| Specific Butanamides | Lipoxygenase, histone deacetylase, and urease inhibition; analgesic and anti-inflammatory properties | researchgate.net |
| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl) butanamides | Anticonvulsant | dergipark.org.tr |
| N-hydroxy-N-methyl 4-(...)-butanamide | Dual cyclooxygenase and lipoxygenase inhibition | nih.gov |
| N-phenyl-4-oxo-butanamide derivatives | Anti-tubercular | niscpr.res.in |
| Amino derivatives of 1,4-naphthoquinone (B94277) with butanamide moiety | Antibacterial and antifungal | jocpr.com |
Historical Perspective and Initial Academic Significance of Related Aryloxyalkanamide Compounds
The exploration of natural products has historically been a primary driver for the discovery of new drugs. nih.gov While a specific, detailed history of aryloxyalkanamide compounds as a distinct class is not extensively documented in early literature, the academic significance of their constituent functional groups—the aryloxy and amide moieties—is well-established. The historical trajectory of medicinal chemistry is marked by the identification of bioactive scaffolds, followed by the systematic synthesis of analogues to improve efficacy and understand structure-activity relationships (SAR).
The development of classes of drugs like sulphonamides, which are amide derivatives, showcases the long-standing interest in compounds containing the amide linkage for therapeutic purposes. nih.gov Similarly, the aryloxy group is a common feature in many biologically active compounds, recognized for its ability to influence properties such as lipophilicity and receptor binding. The investigation of compounds containing methoxyphenyl groups, a type of aryloxy group, has led to the development of potent enzyme inhibitors. acs.org
The initial academic significance of related structures can be inferred from the broader history of drug discovery, which often involves combining known pharmacophores to create novel chemical entities with new or enhanced biological activities. The logical progression from simpler, naturally occurring amides and ethers to more complex synthetic structures like aryloxyalkanamides represents a standard paradigm in the evolution of medicinal chemistry research.
Rationale for Comprehensive Investigation of 4-(4-methoxyphenoxy)butanamide
The scientific rationale for a focused investigation of this compound is rooted in the established biological importance of its structural components. The butanamide core serves as a proven scaffold for bioactive molecules, while the 4-methoxyphenoxy group is a known modulator of biological activity. ontosight.airesearchgate.net The methoxy (B1213986) group, in particular, can influence a compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profile. ontosight.ai
The this compound framework is a recurring motif in a variety of research compounds, indicating its utility as a building block in drug discovery. Academic and commercial databases list numerous derivatives where this core structure is further functionalized to explore different biological targets. Examples include:
N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]-4-(4-methoxyphenoxy)butanamide chemsrc.com
N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenoxy)butanamide chemdiv.com
4-(4-methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide chiralen.com
N-(3-iodophenyl)-4-(4-methoxyphenoxy)butanamide molport.com
4-(4-methoxyphenoxy)-N-(2-naphthyl)butanamide nih.gov
Overview of Research Methodologies Employed in Compound Exploration
The exploration of a novel compound like this compound involves a multi-faceted approach, encompassing synthesis, characterization, biological screening, and computational analysis.
Synthesis: The creation of butanamide derivatives is typically achieved through established organic chemistry reactions. A common method is the condensation reaction between an acyl chloride and an amine or ammonia (B1221849), often carried out in a basic medium to drive the reaction to completion. tifr.res.insavemyexams.com Multi-step synthesis protocols are often required to build more complex derivatives. jocpr.comsmolecule.comthieme-connect.com
Characterization and Analysis: Once synthesized, the identity and purity of the compound must be rigorously confirmed. A suite of analytical techniques is employed for this purpose.
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS) are fundamental for elucidating the molecular structure. researchgate.netdntb.gov.ua
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are used to separate the compound from impurities and reaction byproducts, as well as to assess its purity. savemyexams.comgoogle.comnih.gov
Biological Screening: To uncover the potential therapeutic applications of a new compound, it is subjected to a battery of biological tests.
High-Throughput Screening (HTS): This automated method allows for the rapid testing of a compound against a large number of biological targets. ontosight.ai
Specific Bioassays: Targeted assays are conducted to evaluate specific activities, such as enzyme inhibition, antimicrobial effects, or cytotoxicity against cancer cell lines. nih.govjocpr.comnih.gov
Computational Methods: In modern drug discovery, in silico techniques are invaluable for guiding research and reducing experimental costs.
Molecular Modeling and Docking: These methods predict how a compound might interact with a biological target, such as a protein or enzyme, providing insights into its potential mechanism of action. ontosight.ainiscpr.res.in
Structure-Activity Relationship (SAR) Studies: By comparing the activity of related compounds, researchers can determine which parts of the molecule are crucial for its biological effects. dergipark.org.tr
Predictive Algorithms: Advanced computational models can predict the mechanism of action of novel compounds based on their chemical structure and by comparing them to compounds with known activities. escholarship.orgresearchgate.net
Table 2: Common Research Methodologies for Compound Exploration
| Methodology Category | Specific Technique | Purpose | Reference(s) |
|---|---|---|---|
| Synthesis | Condensation Reaction (e.g., Schotten-Baumann) | Chemical creation of the compound | tifr.res.insavemyexams.com |
| Characterization | NMR, FT-IR, Mass Spectrometry | Structural elucidation | researchgate.netdntb.gov.ua |
| Analysis | HPLC, GC, TLC | Purity assessment and separation | savemyexams.comgoogle.comnih.gov |
| Biological Evaluation | High-Throughput Screening (HTS), Specific Bioassays | Discovery of biological activity | ontosight.aijocpr.com |
| Computational Study | Molecular Docking, SAR analysis | Prediction of activity and mechanism | dergipark.org.trniscpr.res.in |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBHKGWQIPVPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Pathways for 4-(4-methoxyphenoxy)butanamide
The synthesis of this compound is primarily a two-step process involving the formation of the ether linkage followed by the creation of the amide bond. The efficiency and yield of the final product are highly dependent on the optimization of each of these steps, as well as the synthesis of the necessary precursor chemicals.
Amide Bond Formation Techniques and Optimization
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the reaction of 4-(4-methoxyphenoxy)butanoic acid with ammonia (B1221849). A direct reaction between a carboxylic acid and ammonia is generally slow and requires activation of the carboxylic acid. iastate.edu
Commonly, coupling agents are employed to facilitate this transformation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form a reactive acyl intermediate, which is then readily attacked by ammonia to form the desired amide.
Optimization of this step involves controlling the reaction temperature, solvent, and the stoichiometry of the coupling agents to maximize the yield and purity of the final product while minimizing side reactions.
Ether Linkage Construction via Phenolic Reactants
The core structure of this compound contains a characteristic ether linkage. The most common and established method for constructing this bond is the Williamson ether synthesis. nih.govnih.gov This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the precursor acid, 4-(4-methoxyphenoxy)butanoic acid, this typically involves the reaction of 4-methoxyphenol (B1676288) with a 4-halobutanoic acid derivative, such as ethyl 4-bromobutanoate, in the presence of a base. monash.edu
The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion. nih.gov Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are suitable for this SN2 reaction. nih.gov
| Reactants | Reagents | Solvent | Conditions | Product |
| 4-Methoxyphenol, Ethyl 4-bromobutanoate | K2CO3 | Acetone | Reflux | Ethyl 4-(4-methoxyphenoxy)butanoate |
| 4-Methoxyphenol, 4-Bromobutanoic acid | NaOH | DMF | 80-100°C | 4-(4-Methoxyphenoxy)butanoic acid |
Precursor Chemical Synthesis and Functional Group Transformations
The primary precursor for the synthesis of this compound is 4-(4-methoxyphenoxy)butanoic acid. This intermediate can be synthesized via the Williamson ether synthesis as described above. The resulting ester, ethyl 4-(4-methoxyphenoxy)butanoate, is then hydrolyzed to the carboxylic acid. monash.edu This hydrolysis is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification to yield the carboxylic acid. monash.edu
An alternative approach to the butanoic acid precursor involves the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) to produce 4-(4-methoxyphenyl)-4-oxobutanoic acid. This keto acid can then be reduced to 4-(4-methoxyphenyl)butanoic acid. However, this route does not directly yield the phenoxy linkage.
Exploration of Structural Analogues and Novel Derivatives
The exploration of structural analogues of this compound is a key strategy for investigating structure-activity relationships (SAR) and developing new compounds with tailored properties. oncodesign-services.com Modifications can be targeted at the butanamide backbone, including the amide nitrogen and the carbon chain.
Design Principles for Modifications at the Butanamide Backbone
Modifications to the butanamide backbone are guided by several design principles aimed at altering the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility. nih.govnih.gov
N-Substitution: Introducing substituents on the amide nitrogen can modulate the compound's polarity and its ability to act as a hydrogen bond donor. Alkyl or aryl groups can be introduced to increase lipophilicity and steric bulk, potentially influencing receptor binding.
Bioisosteric Replacement: The amide bond itself can be replaced with bioisosteres, such as a thioamide or a triazole, to investigate the importance of the amide functionality for biological activity. iastate.edu
Synthetic Routes to N-Substituted and C-Chain Modified Analogues
The synthesis of N-substituted analogues of this compound can be achieved by reacting 4-(4-methoxyphenoxy)butanoic acid with a primary or secondary amine instead of ammonia, using standard amide coupling conditions. researchgate.net A wide variety of commercially available amines allows for the generation of a diverse library of N-substituted derivatives.
| Carboxylic Acid | Amine | Coupling Reagent | Product |
| 4-(4-Methoxyphenoxy)butanoic acid | Methylamine | EDC/HOBt | N-Methyl-4-(4-methoxyphenoxy)butanamide |
| 4-(4-Methoxyphenoxy)butanoic acid | Aniline | DCC | N-Phenyl-4-(4-methoxyphenoxy)butanamide |
The synthesis of C-chain modified analogues presents a greater synthetic challenge. The introduction of substituents at the α or β positions of the butanamide chain typically requires the synthesis of a modified butanoic acid precursor. For example, α-alkylation of a suitable enolate derived from a protected 4-(4-methoxyphenoxy)butanoic acid derivative could be a potential route. Alternatively, starting from a different precursor, such as a substituted succinic anhydride, could also lead to C-chain modified analogues.
Diversification at the Phenoxy Moiety: Aromatic and Alkyl Substitutions
The ability to introduce a variety of substituents onto the phenoxy ring of this compound is crucial for tuning its physicochemical and pharmacological properties. Strategies for such diversification primarily involve the synthesis of substituted phenols which are then coupled with a suitable four-carbon chain precursor.
Aromatic Substitutions:
Electrophilic aromatic substitution reactions on the parent phenol or anisole can be employed to introduce a range of functional groups at various positions on the aromatic ring. msu.edu For instance, halogenation, nitration, and Friedel-Crafts alkylation or acylation can yield a diverse library of precursors. The directing effects of the existing methoxy (B1213986) group (ortho-, para-directing) and the hydroxy group (ortho-, para-directing) will govern the regioselectivity of these substitutions. msu.edu Subsequent etherification with a derivative of butanoic acid or butanenitrile would lead to the desired substituted 4-phenoxyanalogues.
A general route could involve the reaction of a substituted phenol with a 4-halobutanoate ester, followed by amidation. The choice of the starting substituted phenol is critical and can be guided by the desired electronic and steric properties of the final compound. For example, the use of electron-withdrawing groups like nitro or cyano, or electron-donating groups like additional alkyl or alkoxy groups on the phenol ring can significantly alter the compound's characteristics.
Table 1: Examples of Substituted Phenols for Diversification
| Substituent on Phenol | Potential Electronic Effect |
|---|---|
| 4-Chloro | Electron-withdrawing |
| 4-Nitro | Strongly electron-withdrawing |
| 4-Methyl | Electron-donating |
| 3,4-Dichloro | Strongly electron-withdrawing |
| 2-Fluoro | Electron-withdrawing |
Alkyl Substitutions:
The introduction of alkyl groups onto the phenoxy moiety can be achieved through Friedel-Crafts alkylation of the starting phenol or anisole. This approach allows for the incorporation of various alkyl chains, from simple methyl or ethyl groups to more complex branched or cyclic alkyls. These substitutions can enhance lipophilicity and influence the compound's interaction with biological targets.
Stereoselective Synthetic Approaches for Enantiomeric Forms
The development of stereoselective methods for the synthesis of chiral amides is a significant area of research, driven by the often-different pharmacological profiles of individual enantiomers. For a molecule like this compound, if a chiral center were to be introduced, for example by substitution on the butanamide chain, enantiomerically pure forms would be highly desirable.
Several strategies can be envisioned for the stereoselective synthesis of chiral derivatives of this compound.
Chiral Auxiliaries:
A well-established method involves the use of chiral auxiliaries. An achiral precursor of the butanamide chain could be coupled to a chiral auxiliary, which would then direct the stereoselective introduction of a substituent. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Asymmetric Catalysis:
More modern and efficient approaches rely on asymmetric catalysis.
Rhodium and Iridium Catalysis: Rhodium and iridium-based catalysts are known to be effective in the asymmetric hydrogenation of prochiral olefins. A precursor to this compound containing a double bond in the butanoyl chain could be subjected to asymmetric hydrogenation to establish a chiral center with high enantioselectivity.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for various asymmetric transformations. For instance, a palladium-catalyzed asymmetric allylic alkylation could be employed to introduce a chiral center into the butanamide backbone. nih.govelsevierpure.com
Organocatalysis: Chiral organocatalysts, such as proline derivatives, have emerged as powerful tools for enantioselective synthesis. An organocatalytic aldol (B89426) reaction, for example, could be used to construct a chiral β-hydroxy ketone, a potential precursor to a chiral this compound derivative.
Biocatalysis:
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions.
Lipases: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic alcohols and amines, which could be precursors to chiral amides. nih.gov They can also be used in the direct amidation of carboxylic acids and amines. nih.gov
Transaminases: Transaminases can be used for the asymmetric synthesis of chiral amines from ketones. A ketone precursor to the butanamide could be stereoselectively aminated using a transaminase to produce a chiral amine, which could then be acylated. nih.gov
Hydrolases: Hydrolases can be used for the enantioselective hydrolysis of racemic esters or amides, providing a route to enantiomerically enriched carboxylic acids or amines.
Table 2: Potential Stereoselective Synthetic Strategies
| Strategy | Catalyst/Reagent | Key Transformation |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complex | Reduction of a C=C bond |
| Asymmetric Allylic Alkylation | Chiral Palladium complex | Formation of a C-C bond |
| Organocatalytic Aldol | Chiral Proline derivative | Formation of a C-C bond |
| Biocatalytic Resolution | Lipase (e.g., CALB) | Kinetic resolution of a racemic precursor |
| Biocatalytic Asymmetric Synthesis | Transaminase | Conversion of a ketone to a chiral amine |
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of this compound and its derivatives can benefit from the adoption of advanced techniques that improve efficiency, selectivity, and sustainability.
Catalytic Methods in Compound Synthesis
Catalytic approaches to amide bond formation are highly desirable as they often proceed under milder conditions and with higher atom economy compared to traditional methods that rely on stoichiometric coupling reagents. ucl.ac.ukresearchgate.net
Ruthenium-Catalyzed Reactions: Ruthenium complexes have been shown to catalyze the direct amidation of alcohols with amines via a dehydrogenative coupling mechanism, releasing hydrogen gas as the only byproduct. sigmaaldrich.com A potential route to this compound could involve the direct coupling of 4-(4-methoxyphenoxy)butan-1-ol (B12273508) with ammonia or an ammonia equivalent, catalyzed by a ruthenium complex. Ruthenium catalysts are also effective for the redox-neutral synthesis of amides from alcohols and nitriles. nih.gov
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis. While typically used for C-C and C-N bond formation, innovative methods are continually being developed. For instance, palladium-catalyzed carbonylation reactions could potentially be adapted for the synthesis of the butanamide scaffold.
Boron-Based Catalysts: Boronic acids have emerged as mild and effective catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.uk The reaction between 4-(4-methoxyphenoxy)butanoic acid and an amine in the presence of a catalytic amount of a suitable boronic acid could provide a direct and waste-free route to the target amide.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be effectively applied to the synthesis of this compound.
Atom Economy: Catalytic methods, such as the ruthenium-catalyzed dehydrogenative coupling, maximize atom economy by incorporating all atoms from the starting materials into the final product, with the only byproduct being a benign molecule like H₂. sigmaaldrich.com
Use of Safer Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. The development of reactions that can be performed in greener solvents, such as water, ethanol, or even solvent-free conditions, is a key goal of green chemistry. nih.gov For instance, some ruthenium-catalyzed amidations can be conducted in water. rsc.org
Catalysis over Stoichiometric Reagents: As discussed, the use of catalytic amounts of reagents is preferable to stoichiometric activating agents (like carbodiimides or acid chlorides) which generate significant amounts of waste. ucl.ac.ukresearchgate.net
Biocatalysis: The use of enzymes as catalysts embodies many principles of green chemistry. Biocatalytic reactions are typically run in aqueous media at ambient temperature and pressure, are highly selective, and utilize renewable resources. nih.govrsc.org The application of lipases or transaminases for the synthesis of this compound or its chiral derivatives would be a significant step towards a more sustainable process. nih.govnih.gov
By integrating these advanced synthetic techniques and adhering to the principles of green chemistry, the synthesis of this compound and its derivatives can be achieved in a more efficient, selective, and environmentally responsible manner.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR for Connectivity and Proton/Carbon Environments
One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon framework and proton environments of 4-(4-methoxyphenoxy)butanamide.
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic protons on the p-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system, in the range of δ 6.8-7.0 ppm. The methoxy (B1213986) group (-OCH₃) should produce a sharp singlet at approximately δ 3.8 ppm. The protons of the butyl chain will appear as multiplets, with the protons adjacent to the ether oxygen (C4-H) being the most downfield (around δ 4.0 ppm), followed by the protons alpha to the carbonyl group (C2-H) at around δ 2.2 ppm. The central methylene (B1212753) protons (C3-H) would appear further upfield. The two protons on the amide nitrogen (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
The ¹³C NMR spectrum , typically recorded with proton decoupling, will show a single peak for each unique carbon atom. The carbonyl carbon of the amide is the most deshielded, appearing around δ 173-175 ppm. The aromatic carbons will resonate in the δ 114-160 ppm region, with the carbon bearing the methoxy group and the carbon attached to the butoxy chain having distinct chemical shifts due to the ether linkages. The methoxy carbon itself is expected around δ 55 ppm. The carbons of the butyl chain will appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (C1) | - | ~174 |
| -CH₂-C=O (C2) | ~2.2 (t) | ~35 |
| -CH₂-CH₂-CH₂- | ~2.0 (p) | ~25 |
| -O-CH₂- (C4) | ~4.0 (t) | ~67 |
| Ar-C (C1') | - | ~153 |
| Ar-CH (C2', C6') | ~6.9 (d) | ~115 |
| Ar-CH (C3', C5') | ~6.8 (d) | ~114 |
| Ar-C-OCH₃ (C4') | - | ~154 |
| -OCH₃ | ~3.8 (s) | ~55.5 |
| -NH₂ | ~5.5-7.5 (broad s) | - |
| Predicted values are based on standard NMR principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions. (t = triplet, p = pentet, d = doublet, s = singlet) |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Spatial and Through-Bond Correlations
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds (³JHH). For this compound, COSY would show a crucial correlation between the adjacent methylene groups in the butyl chain: H2↔H3 and H3↔H4. This confirms the integrity of the aliphatic linker.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon atoms with their attached protons. columbia.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of a proton's resonance to its corresponding carbon's resonance. columbia.edu For instance, the triplet at ~4.0 ppm would correlate with the carbon signal at ~67 ppm, assigning them to the C4 position.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-4 bonds) correlations between protons and carbons. libretexts.org It is instrumental in connecting the different fragments of the molecule. Key expected HMBC correlations include:
Protons at C2 and C3 correlating to the carbonyl carbon (C1).
Protons at C4 correlating to the aromatic carbon C1'.
The methoxy protons (-OCH₃) correlating to the aromatic carbon C4'.
The aromatic protons at C2'/C6' correlating to C4' and C1'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining conformation. A key spatial correlation would be expected between the protons of the C4 methylene group and the aromatic protons at the C2' and C6' positions, confirming the proximity of the butoxy chain to the aromatic ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Type of Information |
| COSY | H2 ↔ H3, H3 ↔ H4 | Connects adjacent protons in the butyl chain |
| HSQC | H2/C2, H3/C3, H4/C4, H(Ar)/C(Ar), H(OCH₃)/C(OCH₃) | Assigns protons to their directly attached carbons |
| HMBC | H2, H3 → C1; H4 → C1'; H(OCH₃) → C4' | Connects molecular fragments (amide, chain, ring) |
| NOESY | H4 ↔ H(Ar at C2'/C6') | Provides through-space conformational information |
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. umn.eduslideshare.net For this compound, a potential area of study is the restricted rotation around the C1-N amide bond. Due to the partial double bond character of the C-N bond, rotation is slow at room temperature. Variable temperature (VT) NMR experiments could be used to probe this dynamic process. numberanalytics.com At low temperatures, separate signals for the two amide protons might be observed if their chemical environments become non-equivalent. As the temperature increases, these signals would broaden and eventually coalesce into a single sharp peak when the rate of rotation becomes fast on the NMR timescale. umn.edu Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to rotation (ΔG‡). rsc.org
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups, as each group has characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. vscht.cz The primary amide group is particularly diagnostic, giving rise to:
A pair of N-H stretching bands in the region of 3350-3180 cm⁻¹.
A strong C=O stretching band (Amide I band) around 1650 cm⁻¹.
An N-H bending band (Amide II band) near 1640-1590 cm⁻¹.
Other key expected absorptions include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and strong C-O stretching bands for the aryl-alkyl ether around 1245 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). libretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amide | ~3350 and ~3180 | Medium |
| C-H Stretch (Aromatic) | Aryl | ~3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Alkyl | ~2960-2850 | Medium-Strong |
| C=O Stretch (Amide I) | Amide | ~1650 | Strong |
| N-H Bend (Amide II) | Amide | ~1620 | Medium-Strong |
| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium |
| C-O-C Asymmetric Stretch | Aryl Ether | ~1245 | Strong |
| C-O-C Symmetric Stretch | Aryl Ether | ~1040 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. spectroscopyonline.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. For this compound, the Raman spectrum would be particularly useful for observing:
The symmetric "breathing" mode of the p-disubstituted aromatic ring, which typically gives a very strong and sharp signal.
Symmetric C-H stretching vibrations.
The C-O-C ether linkage vibrations.
The amide C=O stretch is also Raman active, though often less intense than in the IR spectrum. A significant advantage of Raman can be its application in aqueous media, where water's strong IR absorption can obscure large portions of the spectrum; water is a weak Raman scatterer. edinst.com However, a potential challenge can be fluorescence from the sample, which can overwhelm the weaker Raman scattering signal. edinst.com
Structure Activity Relationship Sar Investigations
Identification of Essential Pharmacophoric Features within 4-(4-methoxyphenoxy)butanamide
The essential pharmacophoric features of this compound and its analogs can be broken down into three key components: the methoxyphenoxy group, the butanamide linker, and the amide functionality. The presence of a 4-methoxyphenoxy group is a common feature in a series of biologically evaluated compounds, suggesting its importance for interaction with biological targets. ontosight.ai Similarly, the butanamide structure serves as a core scaffold. ontosight.ai The amide linkage itself is a crucial functional group, known for its ability to form hydrogen bonds, which are fundamental in the secondary structure of proteins. libretexts.orglibretexts.orgwikipedia.org In related compounds, the amino group, a component of the amide linkage, has been shown to facilitate hydrogen bonding with catalytic residues in enzymes.
Impact of Substituent Modifications on Biological Interaction Profiles
Role of the Methoxy (B1213986) Group on Phenoxy Ring
The methoxy group on the phenoxy ring plays a multifaceted role in the biological profile of compounds like this compound. The methoxy substituent is prevalent in many natural product-derived drugs and is known to influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov In related structures, the methoxy group has been identified as critical for reducing steric hindrance and improving solubility in quantitative structure-activity relationship (QSAR) analyses. It can also participate in hydrophobic interactions with biological targets. The position of the methoxy group is also crucial; for instance, in analogs like 4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide, the substituent is at the 2-position, which would alter the electronic and steric properties compared to the 4-position in the parent compound. ontosight.ai
Influence of Butanamide Chain Length and Substitution Patterns
The butanamide chain acts as a flexible linker, and its length and substitution are critical for optimal interaction with biological targets. While direct studies on varying the butanamide chain length in this compound are not extensively documented in the provided results, research on analogous phenoxyacetamide inhibitors highlights the sensitivity of biological activity to modifications in this region. nih.gov For instance, in a series of phenoxyacetamides, the presence and nature of a substituent at the α-position of the amide were found to be extremely important for activity, with removal of the substituent abrogating all activity. nih.gov This suggests that the four-carbon chain of the butanamide linker in this compound is likely a key determinant of its biological activity profile.
Importance of the Amide Linkage and Its Substituents
The amide linkage is a cornerstone of the structure of this compound and its derivatives. Amide bonds are relatively stable to hydrolysis but can be cleaved under specific enzymatic or chemical conditions. wikipedia.org The hydrogen on the amide nitrogen can act as a hydrogen bond donor, a critical interaction in many biological systems. wikipedia.org The biological activity of derivatives of this compound is significantly influenced by the nature of the substituent on the amide nitrogen. A wide variety of substituents have been explored, leading to compounds with diverse biological activities. This highlights the importance of the amide substituent in modulating the pharmacological profile of the core scaffold.
| Amide Substituent | Resulting Compound Name |
| 1,3,4-Thiadiazol-2-yl | 4-(4-methoxyphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide ontosight.ai |
| 3-Nitrophenyl | 4-(4-methoxyphenoxy)-N-(3-nitrophenyl)butanamide ontosight.ai |
| 1-Naphthyl | 4-(4-methoxyphenoxy)-N-(1-naphthyl)butanamide nih.gov |
| 4-(Morpholinosulfonyl)phenyl | 4-(4-methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide chiralen.com |
| 4-Isopropylphenyl | N-(4-isopropylphenyl)-4-(4-methoxyphenoxy)butanamide hit2lead.com |
Conformational Flexibility and Preferred Conformations in Biological Recognition
The conformational flexibility of this compound is primarily dictated by the rotatable bonds within the butanamide chain and the ether linkage connecting it to the phenoxy ring. This flexibility allows the molecule to adopt various conformations, one or more of which may be energetically favorable for binding to a biological target. The ability to adopt a specific, low-energy conformation is crucial for effective biological recognition and subsequent activity. While specific crystallographic studies on this compound were not found, studies on related hydrazinopeptide motifs demonstrate that the secondary structure and conformation are influenced by the local chemical environment and substitution patterns. core.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. biointerfaceresearch.com The development of a QSAR model for a series of compounds like the derivatives of this compound would involve several key steps: compiling a dataset of compounds with their measured biological activities, calculating a set of molecular descriptors for each compound, and then using statistical methods to build a model that predicts activity based on these descriptors. nih.govdergipark.org.tr
While a specific QSAR model for this compound has not been detailed in the search results, QSAR studies on related compounds have been performed. For example, a QSAR analysis of N-(4-amino-2-methoxyphenyl)butanamide derivatives identified the methoxy group as being critical for activity. The development of robust QSAR models often employs various machine learning algorithms and requires careful validation to ensure their predictive power. researchgate.net Such models are valuable tools in drug discovery for prioritizing the synthesis of new analogs with potentially improved activity. biointerfaceresearch.com
Selection of Molecular Descriptors
In the field of Quantitative Structure-Activity Relationship (QSAR) modeling, the selection of appropriate molecular descriptors is a critical step. These descriptors are numerical representations of the chemical and physical properties of a molecule and are used to build a mathematical relationship with its biological activity. For a compound like This compound , a variety of descriptors would be considered to capture its structural features.
These descriptors can be broadly categorized as:
1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices, molecular connectivity indices, and pharmacophore feature counts.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape, size, and electronic properties. Examples include van der Waals volume, surface area, and dipole moment.
4D-QSAR Descriptors: This advanced approach considers the conformational flexibility of the molecule by generating an ensemble of conformations and orientations. The descriptors are then derived from this ensemble, providing a more dynamic representation of the molecule. tandfonline.com
For a comprehensive QSAR study of This compound and its analogs, a combination of these descriptors would likely be employed to develop a robust model. Software such as Dragon and Molconn Z are often used to calculate a large number of molecular descriptors. mdpi.comnih.gov
Below is a hypothetical data table illustrating the types of molecular descriptors that would be relevant for a QSAR study of This compound and its analogs.
| Descriptor Type | Descriptor Example | Description |
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The total number of atoms in the molecule. | |
| Topological (2D) | Wiener Index | A distance-based topological index that reflects the branching of the molecule. |
| Kier & Hall Connectivity | Indices that describe the connectivity of atoms in the molecule. | |
| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Electronic (3D) | Dipole Moment | A measure of the polarity of the molecule. |
| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Polar Surface Area (PSA) | The surface area of polar atoms, related to membrane permeability. |
Statistical Validation and Predictive Power of QSAR Models
The development of a reliable QSAR model requires rigorous statistical validation to ensure its predictive power for new, untested compounds. Validation is a crucial step to confirm that the model is not a result of chance correlation. ontosight.ai The process typically involves both internal and external validation techniques.
Internal Validation: Internal validation assesses the robustness and stability of the QSAR model using the initial dataset. A common method is cross-validation , where the dataset is repeatedly split into training and test sets. The model is built on the training set and used to predict the activity of the compounds in the test set. The leave-one-out (LOO) cross-validation is a widely used technique where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.
The predictive ability of the model is often evaluated using the cross-validated correlation coefficient, q² . A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. ontosight.ai
External Validation: External validation is the most stringent test of a QSAR model's predictive power. It involves predicting the biological activity of an external set of compounds that were not used in the model development process. ontosight.ai The predictive performance is typically assessed by the correlation coefficient R²pred between the observed and predicted activities of the external set compounds. An R²pred value greater than 0.6 is often considered a threshold for a predictive QSAR model. ontosight.ai
Y-Randomization: Another important validation technique is Y-randomization or response randomization. In this method, the biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed with the original independent variables (descriptors). This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the models generated with randomized data, it indicates that the original model is not due to chance. ontosight.ai
The following table summarizes the key statistical parameters used for validating QSAR models.
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Cross-validated R² | q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predicted R² for External Set | R²pred | Measures the external predictive ability of the model. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the deviation between predicted and observed values. | As low as possible |
| F-statistic | F | A measure of the statistical significance of the model. | High value |
The ultimate goal of QSAR modeling is to develop a statistically robust and predictive model that can be used to accurately estimate the biological activity of novel compounds, thereby guiding the synthesis of new and more potent molecules.
Molecular Interaction Mechanisms and Target Engagement Studies
Ligand-Target Binding Kinetics and Thermodynamics
No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been reported for 4-(4-methoxyphenoxy)butanamide. These methods are crucial for determining the binding affinity (K_D), association rates (k_a), and dissociation rates (k_d) of a ligand to its molecular target. The thermodynamic parameters of binding, including changes in enthalpy (ΔH) and entropy (ΔS), which provide insight into the forces driving the interaction, are also unknown.
Table 1: Hypothetical Biophysical Data for this compound
| Parameter | Value | Technique |
| Affinity (K_D) | Data not available | SPR / ITC |
| Association Rate (k_a) | Data not available | SPR |
| Dissociation Rate (k_d) | Data not available | SPR |
| Enthalpy Change (ΔH) | Data not available | ITC |
| Entropy Change (ΔS) | Data not available | ITC |
This table is for illustrative purposes only and does not represent real experimental data.
There is no published research on the receptor binding profile of this compound in either cell-free (e.g., using isolated receptor proteins) or cell-based (e.g., using engineered cell lines expressing a specific receptor) assay systems. Such studies are essential for identifying which receptors the compound interacts with and for characterizing the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator).
The direct molecular targets of this compound have not been identified. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, or chemoproteomics approaches would be necessary to isolate and identify the specific proteins or other biomolecules with which this compound directly interacts within a biological system.
Enzyme Modulation Studies
No studies have been conducted to characterize the effects of this compound on enzyme activity. Therefore, kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) for enzyme activation are not available.
Table 2: Hypothetical Enzyme Modulation Data for this compound
| Enzyme Target | IC₅₀ / EC₅₀ | Assay Type |
| Data not available | Data not available | Inhibition / Activation |
This table is for illustrative purposes only and does not represent real experimental data.
As there are no reports of this compound inhibiting any enzyme, the type of inhibition (i.e., competitive, non-competitive, or uncompetitive) has not been determined. Mechanistic studies involving varying substrate concentrations in the presence of the compound would be required to elucidate this.
Active Site Interaction Mapping
Currently, there is a lack of published research that specifically maps the active site interactions of this compound. Such studies would involve techniques like X-ray crystallography or cryo-electron microscopy of the compound in complex with a target protein. These analyses would provide precise details on bond distances, angles, and the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. Without such experimental data, any depiction of its active site interactions remains purely speculative.
Investigation of Cellular and Subcellular Pathway Perturbations
Modulation of Specific Signaling Cascades
The impact of this compound on specific signaling cascades is not documented. However, compounds with similar structural features have been shown to modulate various signaling pathways. For example, derivatives of 2-aminothiazole (B372263) containing a methoxyphenoxy group have demonstrated antiproliferative activity, which is often linked to the modulation of cell cycle and apoptotic signaling pathways. nih.gov Furthermore, other molecules with phenoxyalkyl amide structures have been investigated for their effects on pathways involving G protein-coupled receptors, such as melatonin (B1676174) receptors. core.ac.uk
Should this compound engage with a cellular target, it could potentially influence downstream signaling events. For instance, if it were to inhibit a specific kinase, it would disrupt the phosphorylation cascade regulated by that enzyme. Conversely, if it acted as an agonist or antagonist of a receptor, it would modulate the signaling pathway initiated by that receptor.
Effects on Intracellular Organelle Function and Integrity
There is no available information regarding the effects of this compound on the function and integrity of intracellular organelles such as mitochondria, the endoplasmic reticulum, or the Golgi apparatus. The lipophilic nature of the methoxyphenoxy group could theoretically facilitate its passage across cellular and organellar membranes. Depending on its intracellular targets, the compound could potentially impact organelle-specific functions like mitochondrial respiration, protein folding and trafficking in the endoplasmic reticulum, or vesicular transport.
Gene Expression and Proteomic Profiling in Response to Compound Exposure
Comprehensive studies on the global changes in gene expression and protein abundance following cellular exposure to this compound have not been reported. Techniques such as RNA sequencing (RNA-seq) for gene expression profiling and mass spectrometry-based proteomics would be necessary to understand the broader cellular response to this compound. mdpi.comnanostring.com
Such analyses could reveal entire pathways and cellular processes that are perturbed by the compound. For example, upregulation or downregulation of genes and proteins involved in stress responses, cell cycle regulation, or metabolic pathways would provide significant clues about the compound's mechanism of action. brieflands.com
Table of Potential Research Findings (Hypothetical)
Since no direct experimental data is available for this compound, the following table is a hypothetical representation of the types of data that would be generated from the studies outlined above.
| Analysis Type | Hypothetical Finding | Potential Implication |
| Molecular Docking | High binding affinity to a hypothetical kinase, with the methoxy (B1213986) group in a hydrophobic pocket and the amide forming hydrogen bonds with the hinge region. | The compound may act as a kinase inhibitor. |
| Signaling Pathway Analysis | Inhibition of a specific phosphorylation event downstream of the hypothetical target kinase. | Modulation of a specific signaling cascade. |
| Gene Expression Profiling | Upregulation of genes related to apoptosis and downregulation of genes involved in cell proliferation. | The compound may have anti-cancer properties. |
| Proteomic Profiling | Decreased levels of proteins involved in cell cycle progression. | Corroborates gene expression data and suggests a mechanism of action. |
Preclinical Biological Evaluation Methodologies in Research Models Excluding Human Clinical Data, Dosage, Safety/adverse Effects
In Vitro Biological System Assessments
Cell-Based Assays for Functional Responses and Phenotypic Screening
No specific cell-based assay data for 4-(4-methoxyphenoxy)butanamide is currently available.
High-Throughput Screening (HTS) Applications in Mechanistic Studies
There is no information available regarding the use of high-throughput screening to investigate the mechanisms of action of this compound.
Primary Cell Culture and Organotypic Slice Models for Tissue-Level Investigations
Research detailing the use of primary cell cultures or organotypic slice models to investigate the effects of this compound at the tissue level has not been identified.
Enzyme Assays and Reporter Gene Assays for Pathway Activity
Specific data from enzyme assays or reporter gene assays to determine the activity of this compound on biological pathways are not available in the current body of scientific literature.
In Vivo Experimental Model Studies (Non-Human, Non-Toxicology)
Selection and Justification of Appropriate Animal Models for Disease Pathophysiology Research
There are no published studies detailing the selection and use of animal models to investigate the efficacy of this compound in the context of disease pathophysiology.
Investigation of Compound Biodistribution in Animal Tissues
Currently, there is no publicly available scientific literature detailing the biodistribution of this compound in animal tissues. Such studies are crucial in preclinical evaluations to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Typically, these investigations would involve administering the compound to animal models and subsequently measuring its concentration in various organs and tissues (e.g., brain, liver, kidneys, heart, lungs) over time. This data helps to identify potential target organs and tissues where the compound accumulates, as well as to inform on its potential for efficacy and toxicity. The methodologies for these studies often involve techniques like liquid chromatography-mass spectrometry (LC-MS) for quantification of the compound in tissue homogenates.
Evaluation of Biological Efficacy and Mechanistic Outcomes in Mechanistic Animal Models
There is a lack of published research on the biological efficacy and mechanistic outcomes of this compound in any mechanistic animal models. Efficacy studies in animal models are a cornerstone of preclinical research, designed to assess whether a compound can produce the desired therapeutic effect. These models are chosen based on their ability to mimic a particular human disease or condition. For a compound like this compound, the choice of animal model would depend on its hypothesized mechanism of action and intended therapeutic target. The evaluation of efficacy would involve measuring specific biological endpoints relevant to the disease model, such as changes in biomarkers, physiological functions, or behavioral responses, following administration of the compound. Mechanistic studies would further aim to elucidate how the compound achieves its effects at a molecular and cellular level within the context of a living organism.
Advanced Imaging Techniques (e.g., PET, SPECT, MRI) for In Vivo Biological Visualization and Target Engagement
No studies utilizing advanced imaging techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or Magnetic Resonance Imaging (MRI) for the in vivo biological visualization or target engagement of this compound have been reported in the scientific literature. These non-invasive imaging modalities are powerful tools in drug development, allowing for real-time visualization of a compound's distribution and interaction with its biological target in a living animal. For instance, a radiolabeled version of this compound could be used in PET or SPECT imaging to map its distribution and quantify its binding to a specific receptor or enzyme in the brain or other organs. MRI could be used to assess functional or structural changes in tissues resulting from the compound's activity. The absence of such studies indicates that the preclinical development of this compound is either at a very early stage or has not been pursued in a way that has been made publicly available.
Computational and Theoretical Chemistry Applications in Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting how a ligand, such as 4-(4-methoxyphenoxy)butanamide, might interact with a protein target.
Prediction of Compound Binding Poses and Interaction Motifs within Target Proteins
Currently, there are no published studies detailing the prediction of binding poses or interaction motifs for this compound with any specific protein targets. Such a study would involve docking the compound into the active site of a chosen protein to predict its binding conformation and the key amino acid residues involved in the interaction.
Virtual Screening for Identification of Novel Binding Partners
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. There is no evidence of this compound being used as a query molecule in virtual screening campaigns to identify novel binding partners.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.
Analysis of Ligand-Target Complex Stability and Dynamic Behavior
No molecular dynamics simulation studies have been reported for this compound in complex with a biological target. Such simulations would be crucial to assess the stability of the predicted binding pose from molecular docking and to understand the dynamic nature of the ligand-protein interactions.
Conformational Sampling and Free Energy Calculations
Conformational sampling and free energy calculations are advanced computational methods used to explore the different shapes a molecule can adopt and to quantify the strength of binding between a ligand and its target. There are no available reports of such calculations being performed for this compound.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, reactivity, and spectroscopic properties. To date, no quantum chemical calculation studies specifically focused on this compound have been found in the scientific literature.
De Novo Ligand Design and Optimization Based on Computational Insights
De novo ligand design is a computational strategy for creating novel molecules with desired properties, often for binding to a specific biological target. This process can be structure-based, utilizing the three-dimensional structure of the target protein, or ligand-based, relying on the properties of known active molecules.
While there is no evidence of this compound being used as a scaffold in published de novo design studies, its structural motifs could theoretically serve as a starting point or a fragment in such a process. Computational insights, such as those derived from electronic structure analysis, would be crucial in this context. For instance, understanding the molecule's electrostatic potential and preferred interaction points could guide the design of new analogues with improved binding affinity and selectivity for a target receptor. The butanamide linker offers flexibility, while the methoxyphenoxy group provides a specific pharmacophoric feature that could be explored and modified in a de novo design workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
